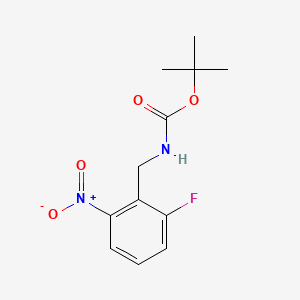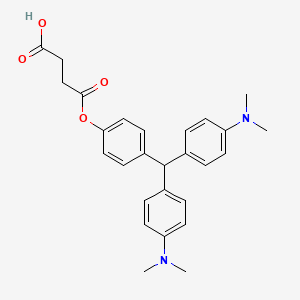![molecular formula C15H15ClN2 B15338595 N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)
N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonaldehyde Dianilide Hydrochloride, also known as N-(3-phenylamino-2-propenylidene)aniline hydrochloride, is a chemical compound with the molecular formula C15H15ClN2. It is a derivative of malondialdehyde, a highly reactive compound that is a marker for oxidative stress. Malonaldehyde Dianilide Hydrochloride is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Malonaldehyde Dianilide Hydrochloride can be synthesized through the reaction of malondialdehyde with aniline in the presence of hydrochloric acid. The reaction typically involves the following steps:
Preparation of Malondialdehyde: Malondialdehyde is generated in situ by the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable.
Reaction with Aniline: Malondialdehyde is then reacted with aniline in the presence of hydrochloric acid to form Malonaldehyde Dianilide Hydrochloride.
Industrial Production Methods
Industrial production of Malonaldehyde Dianilide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Malonaldehyde Dianilide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
Malonaldehyde Dianilide Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It serves as a marker for oxidative stress and is used in studies related to lipid peroxidation and cellular damage.
Medicine: It is investigated for its potential therapeutic applications in treating diseases associated with oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Malonaldehyde Dianilide Hydrochloride exerts its effects through its reactive aldehyde groups. These groups can form covalent adducts with proteins, nucleic acids, and other biomolecules, leading to the formation of advanced lipoxidation end-products (ALEs). These ALEs are involved in various cellular processes, including signaling pathways and gene expression .
類似化合物との比較
Similar Compounds
Malondialdehyde: A simpler form of Malonaldehyde Dianilide Hydrochloride, used as a marker for oxidative stress.
4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation.
Glucic Acid: A related compound with similar reactivity.
Uniqueness
Malonaldehyde Dianilide Hydrochloride is unique due to its dianilide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable adducts with biomolecules makes it particularly useful in research related to oxidative stress and cellular damage .
特性
分子式 |
C15H15ClN2 |
|---|---|
分子量 |
258.74 g/mol |
IUPAC名 |
[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride |
InChI |
InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; |
InChIキー |
PBKBURVPAHHUIK-AVUWLFEKSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/C=C/C=[NH+]C2=CC=CC=C2.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)NC=CC=[NH+]C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(perchlorophenyl)thio]methane](/img/structure/B15338517.png)
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15338530.png)
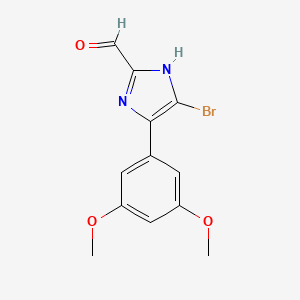
![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)

![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
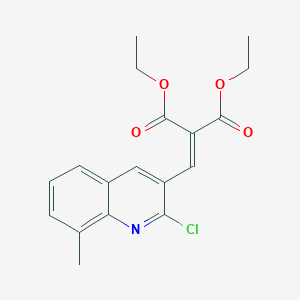
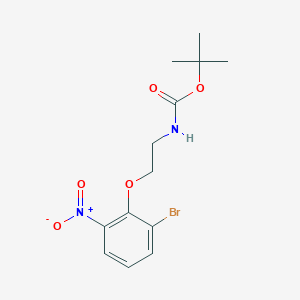
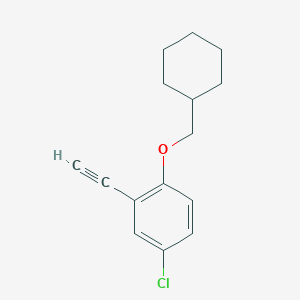
![all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B15338584.png)
